molecular formula C20H17F4N5O B2428958 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine CAS No. 2380187-85-7

3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

Cat. No.: B2428958
CAS No.: 2380187-85-7
M. Wt: 419.384
InChI Key: KDMWBUOMZPEYIF-UHFFFAOYSA-N
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Description

3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrol ring, a trifluoromethyl-substituted pyridazinyl group, and a piperazinyl methanone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Pyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Synthesis of the Piperazinyl Methanone Moiety:

    Attachment of the Trifluoromethyl-Substituted Pyridazinyl Group: This step may involve a coupling reaction using a suitable reagent to introduce the trifluoromethyl group to the pyridazinyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring or the methanone group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study its interactions with biological macromolecules such as proteins or nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.

Medicine

In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F4N5O/c21-15-3-1-13(2-4-15)14-11-16(25-12-14)19(30)29-9-7-28(8-10-29)18-6-5-17(26-27-18)20(22,23)24/h1-6,11-12,25H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMWBUOMZPEYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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